Cas no 2229240-92-8 (1-1-(2-methylbutan-2-yl)cyclopropylethan-1-amine)

1-1-(2-methylbutan-2-yl)cyclopropylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-1-(2-methylbutan-2-yl)cyclopropylethan-1-amine
- EN300-1752604
- 1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine
- 2229240-92-8
-
- インチ: 1S/C10H21N/c1-5-9(3,4)10(6-7-10)8(2)11/h8H,5-7,11H2,1-4H3
- InChIKey: VHDBJPKAHWLARN-UHFFFAOYSA-N
- SMILES: NC(C)C1(C(C)(C)CC)CC1
計算された属性
- 精确分子量: 155.167399674g/mol
- 同位素质量: 155.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 145
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 26Ų
1-1-(2-methylbutan-2-yl)cyclopropylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1752604-0.25g |
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine |
2229240-92-8 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1752604-2.5g |
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine |
2229240-92-8 | 2.5g |
$2520.0 | 2023-09-20 | ||
Enamine | EN300-1752604-0.1g |
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine |
2229240-92-8 | 0.1g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1752604-10g |
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine |
2229240-92-8 | 10g |
$5528.0 | 2023-09-20 | ||
Enamine | EN300-1752604-0.5g |
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine |
2229240-92-8 | 0.5g |
$1234.0 | 2023-09-20 | ||
Enamine | EN300-1752604-1.0g |
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine |
2229240-92-8 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1752604-10.0g |
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine |
2229240-92-8 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1752604-1g |
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine |
2229240-92-8 | 1g |
$1286.0 | 2023-09-20 | ||
Enamine | EN300-1752604-0.05g |
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine |
2229240-92-8 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1752604-5.0g |
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine |
2229240-92-8 | 5g |
$3728.0 | 2023-06-03 |
1-1-(2-methylbutan-2-yl)cyclopropylethan-1-amine 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
1-1-(2-methylbutan-2-yl)cyclopropylethan-1-amineに関する追加情報
1-(1-(2-Methylbutan-2-yl)cyclopropyl)ethan-1-amine: A Comprehensive Overview
The compound with CAS No. 2229240-92-8, commonly referred to as 1-(1-(2-methylbutan-2-yl)cyclopropyl)ethan-1-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropyl group with an amine functional group, making it a valuable substrate for various chemical reactions and applications.
Cyclopropane rings are known for their strained geometry, which often imparts interesting reactivity and stability to molecules. In the case of 1-(1-(2-methylbutan-2-yl)cyclopropyl)ethan-1-amine, the cyclopropane ring is substituted with a tert-butyl group, which adds bulk and steric hindrance to the molecule. This steric effect can influence the compound's reactivity in synthetic chemistry and its interactions in biological systems.
Recent studies have highlighted the potential of this compound in drug discovery. Its structure suggests that it could serve as a building block for more complex molecules with therapeutic applications. For instance, the presence of an amine group makes it a candidate for forming peptide bonds or other nitrogen-containing functional groups, which are crucial in pharmaceutical design.
Moreover, the tert-butyl group attached to the cyclopropane ring contributes to the molecule's lipophilicity, which is an important property for drug candidates as it affects absorption, distribution, metabolism, and excretion (ADME) profiles. This makes 1-(1-(2-methylbutan-2-yl)cyclopropyl)ethan-1-amine a promising lead compound for further exploration in medicinal chemistry.
In terms of synthesis, this compound can be prepared through various methods, including cyclopropanation reactions or by modifying existing cyclopropane-containing compounds. The choice of synthetic pathway depends on the availability of starting materials and the desired stereochemical outcome. Researchers have also explored the use of transition metal catalysts to facilitate these reactions, leading to more efficient and selective syntheses.
From a structural perspective, the molecule's combination of a cyclopropane ring and an amine group creates opportunities for exploring its reactivity under different conditions. For example, the cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to diverse products that could be useful in organic synthesis.
Additionally, computational studies have provided insights into the electronic properties and stability of this compound. These studies have revealed that the strained cyclopropane ring can influence the molecule's reactivity by altering electron distribution within the ring. Such insights are valuable for predicting how this compound might behave in various chemical environments.
In conclusion, 1-(1-(2-methylbutan-2-yl)cyclopropyl)ethan-1-amine is a versatile compound with potential applications in both synthetic chemistry and drug discovery. Its unique structure and reactivity make it an intriguing subject for further research, particularly in exploring its role as a building block for more complex molecules with therapeutic potential.
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